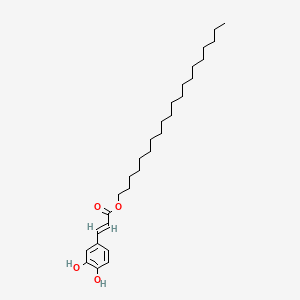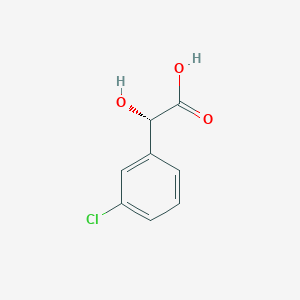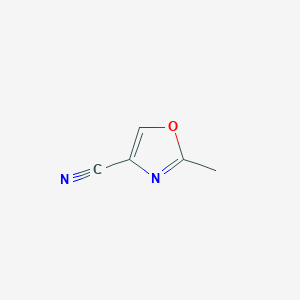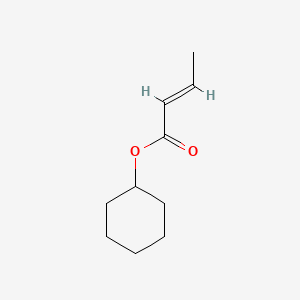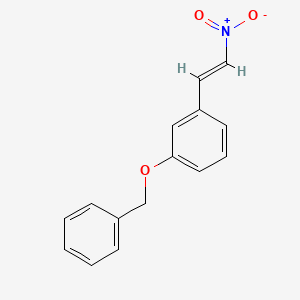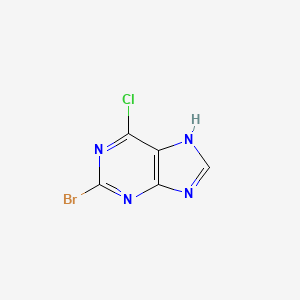
2-Bromo-6-chloro-purine
概要
説明
2-Bromo-6-chloro-purine is a chemical compound that belongs to the class of purine derivatives. It has been widely used in scientific research applications due to its unique properties. These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring ring fused to an imidazole ring .
Synthesis Analysis
2-Bromo-6-chloro-purine has been extensively studied in the context of synthetic chemistry, particularly in SNAr (nucleophilic aromatic substitution) reactions. A simple and efficient synthesis of 6-chloro-2-iodopurine from hypoxanthine has been achieved . This strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9- (tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride .Molecular Structure Analysis
In the crystal packing, the C⋅⋅⋅O and C–H⋅⋅⋅O interactions have the role of forming the 1D structure with the support of π⋅⋅⋅π and Cg⋅⋅⋅Br interactions along the direction .Chemical Reactions Analysis
Major GPDH (LmGPDH) were observed for the compound 2-bromo-6-chloro-purine.Physical And Chemical Properties Analysis
The average weight of 2-Bromo-6-chloro-purine is 233.453 and its monoisotopic mass is 231.915136438 . Its chemical formula is C5H2BrClN4 .科学的研究の応用
Synthesis and Kinetic Studies
2-Bromo-6-chloro-purine has been extensively studied in the context of synthetic chemistry, particularly in SNAr (nucleophilic aromatic substitution) reactions. Liu and Robins (2007) conducted a comprehensive study on the kinetics and mechanisms of these reactions using various halopurine compounds, including 6-bromo and 6-chloropurines. They observed variations in displacement reactivity orders under different conditions and confirmed major protonation sites via NMR chemical shifts (Liu & Robins, 2007).
Inhibitory Properties in Biochemistry
In biochemistry, 2-bromo-6-chloro-purine analogues, such as 2-bromo-2'-deoxyadenosine, have been identified as effective inhibitors of bacterial purine-nucleoside phosphorylase (PNP). Bzowska and Kazimierczuk (1995) discovered that these compounds exhibit potent selective inhibition properties, which can be leveraged in bacterial studies and possibly in developing new classes of antibiotics (Bzowska & Kazimierczuk, 1995).
NMR Studies and Molecular Characterization
The compound’s molecular characteristics have also been a subject of study. Bai, Dmitrenko, and Dybowski (2009) used NMR methods to measure the chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine nucleosides, providing valuable data for understanding the electronic environment in halogen-substituted purines (Bai, Dmitrenko, & Dybowski, 2009).
Use in Analytical Chemistry
In the field of analytical chemistry, RaoP.Y. et al. (2020) developed a method using UPLC-MS/MS for determining genotoxic impurities, including 2-Amino-6-chloro purine and Bromo compound, in Penciclovir drug substances. This underscores the role of 2-bromo-6-chloro-purine in quality control and safety assessment in pharmaceuticals (RaoP.Y. et al., 2020).
Applications in Antiviral Research
2-Bromo-6-chloro-purine derivatives have also been explored for their antiviral properties. Harnden et al. (1987) synthesized various 6-chloro- and 6-bromo-purine analogues and evaluated their activity against herpes simplex virus, demonstrating the potential of these compounds in antiviral drug development (Harnden, Jarvest, Bacon, & Boyd, 1987).
Cross-Coupling Reactions in Medicinal
ChemistryČesnek, Hocek, and Holý (2000) studied the cross-coupling reactions of 2-amino-6-chloro-purine derivatives with various organometallic reagents. This research is significant for medicinal chemistry as it provides insights into the synthesis of acyclic nucleotide analogues, potentially contributing to the development of new pharmaceuticals (Česnek, Hocek, & Holý, 2000).
Cancer Research and Cytotoxic Evaluation
In cancer research, 2-bromo-6-chloro-purine has been a component in the synthesis of novel compounds with potential anticancer activity. Kapadiya and Khunt (2018) synthesized hybrid purine-quinoline molecules and evaluated their cytotoxicity, contributing to the exploration of new therapeutic agents for cancer treatment (Kapadiya & Khunt, 2018).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
将来の方向性
2-Bromo-6-chloro-purine has been explored for its antiviral properties. It has also been used in quality control and safety assessment in pharmaceuticals. The development of new potent and selective anticancer agents has become one of the most intensely pursued goals in drug development around the world .
特性
IUPAC Name |
2-bromo-6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGHYTLGJNPTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-9h-purine | |
CAS RN |
500797-85-3 | |
| Record name | 2-Bromo-6-chloro-purine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMO-6-CHLORO-9H-PURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


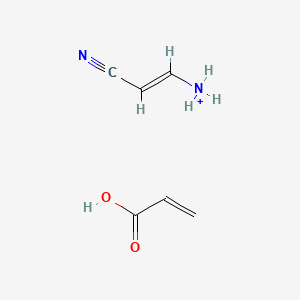
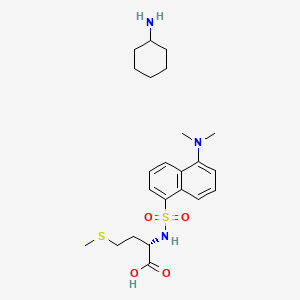
![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)
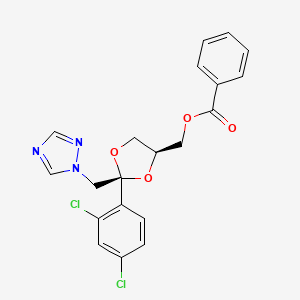
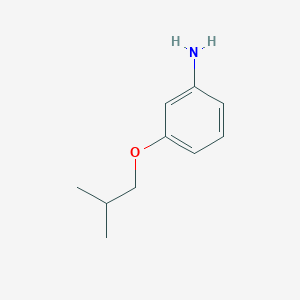
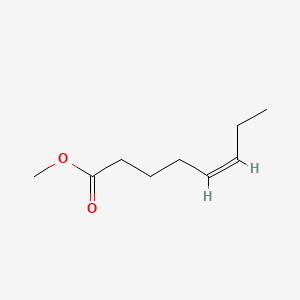
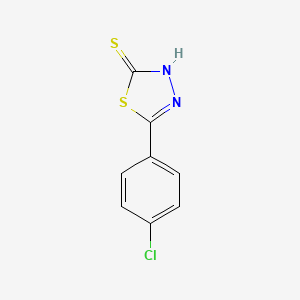
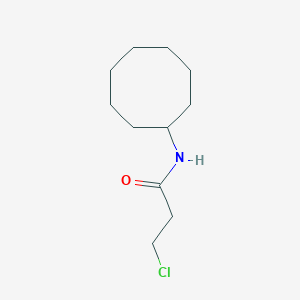
![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
